Biotin-YVAD-FMK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

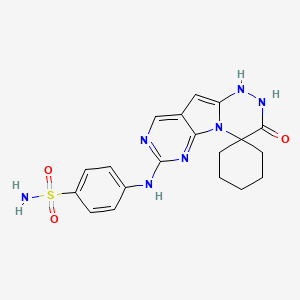

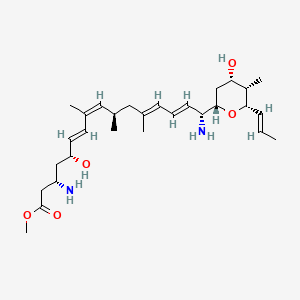

Biotin-YVAD-FMK is a biotin-labeled inhibitor that targets vacuolar processing enzyme (VPE) and caspase-1. It is widely used in scientific research to study programmed cell death and caspase activity. The compound is known for its ability to irreversibly bind to the active sites of these enzymes, thereby inhibiting their activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-YVAD-FMK involves the coupling of biotin with the peptide sequence Tyr-Val-Ala-Asp (YVAD) followed by the addition of a fluoromethyl ketone (FMK) group. The process typically includes:

Peptide Synthesis: The peptide sequence YVAD is synthesized using solid-phase peptide synthesis (SPPS).

Biotinylation: The synthesized peptide is then coupled with biotin using standard peptide coupling reagents.

Addition of FMK: Finally, the fluoromethyl ketone group is introduced to the peptide-biotin conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient production.

Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.

Quality Control: Ensuring the purity and activity of the final product through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

Biotin-YVAD-FMK primarily undergoes:

Irreversible Inhibition: It forms a covalent bond with the active site of VPE and caspase-1, leading to irreversible inhibition.

Hydrolysis: The compound can be hydrolyzed under certain conditions, affecting its stability and activity.

Common Reagents and Conditions

Reagents: Common reagents include peptide coupling agents like HATU or EDC, and solvents like dimethyl sulfoxide (DMSO).

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and solvent conditions.

Major Products

The major product of the reaction is the biotinylated peptide with the FMK group, which is the active inhibitor.

Aplicaciones Científicas De Investigación

Biotin-YVAD-FMK is extensively used in various fields of scientific research:

Chemistry: Studying enzyme kinetics and inhibition mechanisms.

Biology: Investigating programmed cell death (apoptosis) and caspase activity in cells.

Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Industry: Used in the development of diagnostic assays and high-throughput screening methods.

Mecanismo De Acción

Biotin-YVAD-FMK exerts its effects by covalently binding to the active site of VPE and caspase-1. This binding inhibits the enzymatic activity, preventing the cleavage of substrates involved in apoptosis. The molecular targets include the catalytic cysteine residues in the active sites of these enzymes, and the pathways involved are those regulating programmed cell death.

Comparación Con Compuestos Similares

Similar Compounds

Biotin-VAD-FMK: Another biotin-labeled caspase inhibitor with a broader specificity.

Z-VAD-FMK: A non-biotinylated caspase inhibitor with similar inhibitory properties but different applications.

DEVD-FMK: Targets caspase-3 specifically, used in apoptosis studies.

Uniqueness

Biotin-YVAD-FMK is unique due to its specificity for VPE and caspase-1, making it particularly useful for studying these enzymes in detail. Its biotin label also allows for easy detection and purification in experimental setups.

Propiedades

Fórmula molecular |

C32H45FN6O9S |

|---|---|

Peso molecular |

708.8 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |

InChI |

InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |

Clave InChI |

FIOXQISXCBUELV-QUBDBNATSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)